molecular formula C10H17N3O2S2 B11507716 2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole

2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole

Cat. No.: B11507716
M. Wt: 275.4 g/mol
InChI Key: TZLFPTSDXANECV-UHFFFAOYSA-N
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Description

2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a piperazine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole is unique due to its combination of the thiazole ring, piperazine ring, and methylsulfonyl group, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H17N3O2S2

Molecular Weight

275.4 g/mol

IUPAC Name

2-methyl-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C10H17N3O2S2/c1-9-11-10(8-16-9)7-12-3-5-13(6-4-12)17(2,14)15/h8H,3-7H2,1-2H3

InChI Key

TZLFPTSDXANECV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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